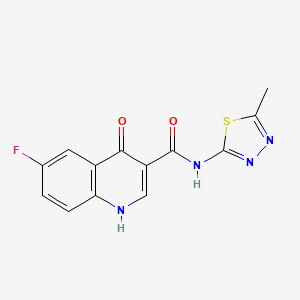

6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

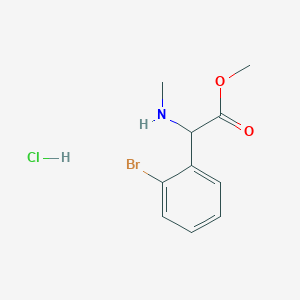

The compound “6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a fluorine atom at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position of the quinoline core. Attached to the nitrogen atom of the carboxamide group is a 5-methyl-1,3,4-thiadiazol-2-yl group.Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the reagents used.科学的研究の応用

Novel Inhibitors of ATM Kinase

Research has identified a series of 3-quinoline carboxamides, optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate potential for in vivo probe of ATM inhibition, particularly when combined with DNA strand break (DSB) inducing agents like irinotecan, suggesting their utility in understanding ATM's role in DNA damage response mechanisms (Degorce et al., 2016).

Fluorescent Quinoline Derivatives

The synthesis and properties of fluorescent derivatives of quinoline have been explored for potential applications in biochemistry and medicine. These derivatives include compounds capable of forming through condensation reactions, indicating their suitability for biological system studies (Gracheva et al., 1982).

Antitumor Activities

New synthesis methodologies for thiazolo[5,4-b]quinoline derivatives have been developed, with some derivatives exhibiting significant in vitro cytotoxicity against several cell lines. These compounds' structural features essential for antitumor activities provide a basis for further exploration in cancer research (Alvarez-Ibarra et al., 1997).

Antibacterial and Antifungal Potential

Research into quinoline derivatives has demonstrated their potential antibacterial and antifungal activities. These studies include the synthesis of new quinoline 1,3,4-thiadiazolo pyrimidin derivatives with in vitro antibacterial abilities towards various microorganisms, highlighting their potential for developing new antimicrobial agents (Valluri et al., 2017). Additionally, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been found to possess good antifungal activities, offering insights into their mechanism of action against Fusarium oxysporum and potential for agricultural applications (Xu et al., 2007).

作用機序

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are known to inhibit various enzymes, enhancing their biological activity .

Mode of Action

It has been observed that the compound interacts with titanium oxide nanoparticles (tio2 nps), leading to fluorescence quenching mechanisms . This interaction reveals a mix of static and dynamic fluorescence quenching mechanisms, with increasing quenching constants (Ksv) and a higher bimolecular quenching rate constant (Kq) .

Biochemical Pathways

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Pharmacokinetics

Quinoline derivatives are known to exhibit good antimicrobial activity against various gram-positive and gram-negative microbial species .

Result of Action

The interaction between the compound and tio2 nps has been observed to result in fluorescence quenching mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the interaction between the compound and TiO2 NPs is influenced by temperature, with a temperature-dependent increase in binding sites observed . Additionally, the impact of varying TiO2 NP concentrations on the compound’s absorption has been analyzed .

将来の方向性

The future directions for research on “6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” and related compounds could include further investigation into their synthesis, properties, and potential applications. Quinoline derivatives are a rich area of study due to their wide range of biological activities and potential uses in various fields .

特性

IUPAC Name |

6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOGWOIYDLAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloropyridin-3-yl)amino]butanoic acid](/img/structure/B2948735.png)

![3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948736.png)

![N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2948738.png)

![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2948751.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)

![2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2948758.png)